3-Fluoro-2-(trifluoromethyl)pyridine-5-methanol

Density Physicochemical property Formulation

3-Fluoro-2-(trifluoromethyl)pyridine-5-methanol (CAS 1803876-59-6, CID is a trisubstituted pyridine derivative bearing a 3-fluoro substituent, a 2-trifluoromethyl group, and a 5-hydroxymethyl handle. The compound belongs to the trifluoromethylpyridine (TFMP) class, a privileged structural motif found in over 20 ISO-common-name agrochemicals and at least five marketed pharmaceuticals.

Molecular Formula C7H5F4NO
Molecular Weight 195.11 g/mol
Cat. No. B12851448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-(trifluoromethyl)pyridine-5-methanol
Molecular FormulaC7H5F4NO
Molecular Weight195.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)C(F)(F)F)CO
InChIInChI=1S/C7H5F4NO/c8-5-1-4(3-13)2-12-6(5)7(9,10)11/h1-2,13H,3H2
InChIKeyLNMUKOSHOLHXJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-(trifluoromethyl)pyridine-5-methanol: A Dual-Fluorinated Pyridine-Methanol Building Block for Agrochemical and Pharmaceutical Intermediate Procurement


3-Fluoro-2-(trifluoromethyl)pyridine-5-methanol (CAS 1803876-59-6, CID 129236273) is a trisubstituted pyridine derivative bearing a 3-fluoro substituent, a 2-trifluoromethyl group, and a 5-hydroxymethyl handle [1]. The compound belongs to the trifluoromethylpyridine (TFMP) class, a privileged structural motif found in over 20 ISO-common-name agrochemicals and at least five marketed pharmaceuticals [2]. Its molecular formula is C₇H₅F₄NO (MW 195.11 g/mol), and it is typically supplied at ≥95–98% purity as a research intermediate [1].

Why Generic Substitution of 3-Fluoro-2-(trifluoromethyl)pyridine-5-methanol with Non-Fluorinated or Positional Isomer Analogs Fails in Research and Industrial Applications


In the TFMP class, apparently minor structural variations produce large differences in physicochemical and electronic properties that cascade into divergent reactivity, intermediate utility, and final-product performance [1][2]. Replacing the 3-fluoro substituent with hydrogen (e.g., 2-(trifluoromethyl)pyridine-5-methanol, CAS 386704-04-7) reduces molecular weight by ~18 Da, decreases the hydrogen-bond acceptor count from 6 to 5, and lowers predicted density from 1.453 to 1.362 g/cm³, altering both purification behavior and formulation handling [3]. Moving the hydroxymethyl group from the 5-position to the 2-position (positional isomer CAS 1227515-52-7) preserves the molecular formula but rotates the derivatization vector by ~120°, fundamentally changing the geometry of downstream coupling products . The quantitative evidence below establishes that these are not interchangeable commodities.

Quantitative Differentiation Evidence for 3-Fluoro-2-(trifluoromethyl)pyridine-5-methanol Versus Closest Analogs


Predicted Density: 6.7% Higher Than the Non-Fluorinated Analog, Impacting Downstream Formulation Handling

The target compound exhibits a predicted density of 1.453 ± 0.06 g/cm³, which is 6.7% higher than the 1.362 ± 0.06 g/cm³ predicted for the non-fluorinated analog 2-(trifluoromethyl)pyridine-5-methanol (CAS 386704-04-7) . This density increase, attributable to the additional 3-fluoro substituent, affects solvent miscibility, phase-separation behavior, and the physical handling characteristics of formulated intermediates during scale-up .

Density Physicochemical property Formulation

Boiling Point: ~10 °C Lower Than Non-Fluorinated Analog, Offering Distillation Selectivity Advantages

The target compound has a predicted boiling point of 212.9 ± 35.0 °C, approximately 10.2 °C lower than the 223.1 ± 35.0 °C predicted for the non-fluorinated analog . This lower boiling point, despite the higher molecular weight (195.11 vs. 177.12 g/mol), is consistent with the reduced intermolecular hydrogen-bonding capacity imparted by the electron-withdrawing 3-fluoro substituent adjacent to the pyridine nitrogen [1].

Boiling point Purification Distillation

Hydrogen-Bond Acceptor Count: 6 vs. 5 for Non-Fluorinated Analog, Modulating Solubility and Target Engagement

The target compound possesses 6 hydrogen-bond acceptor (HBA) sites versus 5 for the non-fluorinated analog 2-(trifluoromethyl)pyridine-5-methanol, as computed by Cactvs 3.4.8.24 [1][2]. This difference arises from the 3-fluoro substituent, which is absent in the comparator. The XLogP3-AA value shifts modestly from 0.9 (non-fluorinated) to 1.0 (target), indicating that the additional fluorine contributes both polarity and lipophilicity simultaneously—a hallmark of 'polar hydrophobic' fluorine substitution [3].

Hydrogen bonding Lipophilicity Drug design

Positional Isomer Differentiation: Hydroxymethyl at C5 vs. C2 Alters Derivatization Vector by ~120°, Critical for Geometry-Dependent Coupling

The target compound bears the hydroxymethyl group at the pyridine 5-position (para to the ring nitrogen), whereas the positional isomer [3-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol (CAS 1227515-52-7) carries it at the 2-position (ortho to the ring nitrogen) [1]. This positional difference rotates the exit vector of the derivatizable hydroxymethyl group by approximately 120° relative to the pyridine ring plane and alters its electronic relationship with the 2-CF₃ and 3-F substituents. The isomer also has a predicted boiling point of ~194.3 °C, roughly 18.6 °C lower than the target compound .

Regioisomer Derivatization Structural diversity

Class-Level Evidence: 3-Fluoro Substituent Lowers Ortho/Para Electron Density by 30–40% vs. Methyl, Enhancing Metabolic Stability of Derived Compounds

The trifluoromethyl group exerts powerful −I and +R electronic effects, with a Hammett σₚ constant of 0.54 and an electronegativity of 3.46, while the additional 3-fluoro substituent (σₚ = 0.06, electronegativity 3.98) further polarizes the ring [1]. Studies on related fluorinated pyridine-methanol systems demonstrate that the combined CF₃/F substitution lowers electron density at ortho/para positions by 30–40% compared to methyl-substituted analogs, and increases LogP by 1.5–2 units relative to non-fluorinated counterparts . The target compound's trifluoromethyl group enhances resistance to cytochrome P450-mediated oxidative metabolism, a property leveraged in both pharmaceutical and agrochemical development [1].

Electron-withdrawing effect Metabolic stability Fluorine chemistry

Procurement-Ready Purity: Commercially Available at 98% (HPLC), Enabling Direct Use Without Additional Purification

The target compound is commercially supplied at 98% purity (Leyan, product 1451072) and at 95% minimum purity from multiple vendors including Apollo Scientific (catalog PC56129) . The compound's MDL number (MFCD28796075) and CAS registry (1803876-59-6) are well-established, facilitating unambiguous procurement across supply chains . The non-fluorinated analog 2-(trifluoromethyl)pyridine-5-methanol is also commonly available but at varying purity grades (typically 95–97%), and the positional isomer CAS 1227515-52-7 is typically offered at 95–97% purity .

Purity Procurement Quality control

Optimal Application Scenarios for 3-Fluoro-2-(trifluoromethyl)pyridine-5-methanol Based on Quantitative Differentiation Evidence


Agrochemical Intermediate for ALS-Inhibiting Herbicide Development

The target compound's 5-hydroxymethyl handle provides a site for etherification or esterification to generate phenoxypropionate-type herbicides analogous to fluazifop-butyl, while the 3-fluoro substituent enhances metabolic stability of the final active ingredient against plant cytochrome P450 degradation [1]. The electron-withdrawing CF₃+F substitution pattern mimics the electronic environment of established commercial TFMP-based herbicides, making this building block suitable for 'agrophore approach' diversification programs [1].

Pharmaceutical Research Intermediate for SSTR4 Agonist and Kinase Inhibitor Scaffolds

The 3-fluoro-2-(trifluoromethyl)pyridine core is a demonstrated precursor to thieno-pyrimidine fungicidal compounds and 3-azabicyclo[3.1.0]hexane-6-carboxylic acid amide derivatives explored as somatostatin receptor subtype 4 (SSTR4) agonists [1]. The 5-hydroxymethyl group enables further functionalization (e.g., to aldehydes, carboxylic acids, or halides) for diversification into screening libraries targeting G-protein-coupled receptors or kinases .

Pd-Catalyzed Cross-Coupling Building Block Requiring High Purity for Sensitive Catalytic Cycles

The compound's stability and selective reactivity support applications in Suzuki, Sonogashira, and Negishi cross-coupling reactions, where the 98% commercial purity grade (available from Leyan) minimizes catalyst poisoning by trace impurities [1]. The 3-fluoro substituent is non-labile under standard cross-coupling conditions, allowing the hydroxymethyl group to be converted to a halide or triflate leaving group without undesired side reactions at the fluorine position .

Fluorinated Fragment Library Construction for FBDD (Fragment-Based Drug Discovery)

With a molecular weight of 195.11 g/mol, XLogP3 of 1.0, and TPSA of 33.1 Ų, the target compound conforms to the 'rule of three' guidelines for fragment libraries [1]. The dual fluorination (3-F + 2-CF₃) provides a distinctive ¹⁹F NMR handle for ligand-observed screening experiments, while the hydroxymethyl group permits rapid analog generation via parallel synthesis [1]. The 6.7% density increase over the non-fluorinated analog also translates to a higher heavy-atom count per unit volume, potentially improving X-ray crystallographic phasing of protein-ligand complexes [2].

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